Arnicolide A

Description

Structure

3D Structure

Properties

IUPAC Name |

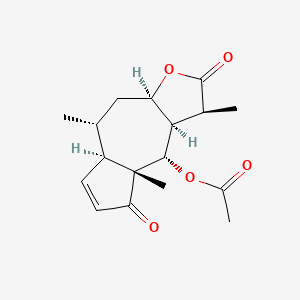

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9+,11+,12-,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIKBWBBCJSQU-HESYKRBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190006 | |

| Record name | Dihydrohelenalin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-53-0 | |

| Record name | Dihydrohelenalin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrohelenalin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrohelenalin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Arnicolide Compounds

Botanical Sources and Distribution of Arnicolide Analogs

Arnicolide analogs, including Arnicolide A, B, C, and D, are distributed across several plant genera, highlighting their presence as significant phytochemicals.

Isolation from Centipeda minima (e.g., Arnicolide C, Arnicolide D)

Centipeda minima (L.) A. Braun and Aschers, an annual herbaceous plant native to tropical regions, particularly eastern tropical Asia, is a well-known source of various bioactive compounds, including sesquiterpene lactones. Arnicolide C and Arnicolide D have been successfully isolated and identified from Centipeda minima. nih.govnih.govcenmed.comsigmaaldrich.comchemsrc.combiocrick.comnih.govresearchgate.netphytopurify.comresearchgate.netvietnamjournal.rumdpi.commdpi.com Research has shown that extracts from Centipeda minima exhibit anti-cancer effects, and arnicolide C and D are among the sesquiterpene lactones contributing to these activities. nih.govresearchgate.netmdpi.commdpi.com

Table 1: Arnicolide Compounds Isolated from Centipeda minima

| Compound Name | Botanical Source | PubChem CID |

| Arnicolide C | Centipeda minima | 14656910 |

| Arnicolide D | Centipeda minima | 182199 |

Identification in Arnica Species (e.g., this compound, Arnicolide D)

Arnica species, particularly Arnica montana and Arnica longifolia, are established botanical sources for several arnicolide compounds. This compound and Arnicolide D have been reported in these species. nih.govnih.gov These identifications underscore the significance of Arnica plants as a natural reservoir for these sesquiterpene lactones.

Table 2: Arnicolide Compounds Identified in Arnica Species

| Compound Name | Botanical Source | PubChem CID |

| This compound | Arnica montana, Arnica longifolia | 442145 |

| Arnicolide D | Arnica montana, Arnica acaulis | 182199 |

Other Plant Species Yielding Arnicolide Derivatives (e.g., Arnicolide B)

Beyond Centipeda minima and Arnica species, other plants within the Asteraceae family have been found to yield arnicolide derivatives. Arnicolide B, for instance, is a sesquiterpene lactone that has been isolated from various plant species, particularly those belonging to the Asteraceae family. ontosight.ai It has also been identified in Centipeda minima and Arnica montana L. naturalproducts.net

Table 3: Other Botanical Sources of Arnicolide Derivatives

| Compound Name | Botanical Source | PubChem CID |

| Arnicolide B | Various Asteraceae species, Centipeda minima, Arnica montana | 442570 |

Advanced Chromatographic Techniques for Isolation

The isolation and purification of arnicolide compounds from complex plant matrices necessitate the use of advanced chromatographic techniques to achieve high purity and yield.

Liquid Chromatography (e.g., Prep-HPLC, UPLC)

Liquid chromatography plays a crucial role in the isolation and purification of arnicolides. Techniques such as Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed. UPLC-Orbitrap-MS and UPLC-QQQ-MS have been utilized for qualitative and quantitative analysis of sesquiterpene lactones, including arnicolides, in plant extracts like Centipeda minima. chemsrc.com These methods allow for the separation of compounds based on their physicochemical properties, enabling the collection of purified fractions containing the desired arnicolides. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) or evaporative light scattering detection (HPLC-ELSD) is also used for analysis and purification. phytopurify.com

Centrifugal Partition Chromatography for Bioassay-Guided Fractionation

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is particularly advantageous for the large-scale isolation of natural products without the use of solid supports. While specific detailed research findings on its direct application for arnicolide isolation with bioassay-guided fractionation were not extensively detailed in the provided search results, CPC is a recognized technique in natural product chemistry for efficient fractionation. Bioassay-guided fractionation involves testing fractions for biological activity at each step of the separation process, guiding the isolation of active compounds. This approach is highly effective for identifying and isolating specific bioactive arnicolides from crude plant extracts.

Spectroscopic Methods for Structural Elucidation (e.g., Mass Spectrometry, NMR Spectroscopy)

The structural elucidation of this compound and other arnicolide compounds relies heavily on advanced spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide comprehensive information about the molecular weight, elemental composition, and connectivity of atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) mass spectrometers often coupled with Electrospray Ionization (ESI), are employed for precise mass determination. medchemexpress.com This precision allows for the accurate determination of the sum formula of the molecule. medchemexpress.com MS also provides valuable information through fragment analysis, where the molecule is fragmented, and the mass-to-charge ratios of the resulting ions are measured. nih.govmedchemexpress.com This fragmentation pattern is unique to a given structure and aids significantly in its elucidation. medchemexpress.com Techniques like Ultra-High Performance Liquid Chromatography coupled with high-resolution Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS) and High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) are routinely used to identify sesquiterpene lactones, including arnicolides, in complex plant extracts. mdpi.comresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is considered one of the most powerful methods for elucidating the structures of organic molecules. nih.govresearchgate.netnih.gov It provides detailed insights into the structural connectivity of atoms. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. Common 1D NMR spectra include proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), which reveal the types and environments of hydrogen and carbon atoms, respectively. nih.gov For more complex structures like arnicolides, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. nih.govresearchgate.net These 2D experiments provide crucial information about through-bond and through-space correlations between nuclei, allowing for the complete assignment of the molecular structure. The identities of arnicolide C and arnicolide D, for example, have been confirmed using ¹H-NMR and ¹³C-NMR spectroscopic data. polyu.edu.hk The application of these advanced spectroscopic methods is fundamental to confirming the precise structure of this compound.

Structural Features and Structure Activity Relationships Sars Within Arnicolide Compounds

Core Sesquiterpene Lactone Scaffolds

Sesquiterpene lactones (SLs) are a large and structurally diverse group of 15-carbon compounds, formed from three isoprene (B109036) units rsc.orgencyclopedia.pubctdbase.orgcore.ac.uktandfonline.com. They are characterized by the presence of a lactone ring, which is a cyclic ester, fused to a sesquiterpene core encyclopedia.pubcore.ac.uktandfonline.com. These compounds are widely distributed in various plant families, with a notable prevalence in the Asteraceae family rsc.orgencyclopedia.pubcore.ac.uktandfonline.com.

Significance of Specific Moieties for Biological Activity (e.g., α,β-unsaturated lactone moiety)

A critical structural feature for the biological activity of many sesquiterpene lactones, including Arnicolide compounds, is the presence of an α,β-unsaturated carbonyl structure, particularly the α-methylene-γ-lactone group rsc.orgencyclopedia.pubcore.ac.ukresearchgate.net. This specific moiety acts as a Michael acceptor, meaning it can readily react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins encyclopedia.pub. This alkylation process can significantly alter protein function, thereby impacting various cellular processes, including gene regulation, protein synthesis, and cell metabolism encyclopedia.pub.

Stereochemical Determinants of Pharmacological Properties

The stereochemistry, or the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the pharmacological properties of Arnicolide compounds. The lactone group itself can exist in either a trans or cis configuration, with the trans configuration being more commonly observed rsc.org.

For Arnicolide B, its specific stereochemistry, including the (3S,3aR,4S,4aR,7aR,8R,9aR) configuration, has been identified as critical for its biological activity ontosight.ai. Similarly, the precise three-dimensional configuration of each chiral center in related sesquiterpene lactones is essential for their biological function nih.gov. Arnicolide A's IUPAC name, as provided by PubChem, explicitly defines its stereochemical configuration: [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate (B1210297) nih.govebi.ac.uk. These specific arrangements of atoms dictate how the molecule interacts with its biological targets, influencing binding affinity, selectivity, and ultimately, its pharmacological effects.

Comparative Structural Analysis Among this compound, B, C, and D

This compound, B, C, and D are all members of the sesquiterpene lactone family, sharing a common core scaffold but differing in their substituent groups, particularly the ester moieties attached to the sesquiterpene lactone core. These subtle structural variations lead to distinct molecular formulas and weights, and can influence their biological activities.

The primary structural differences lie in the ester group attached to the sesquiterpene lactone core:

This compound (C₁₇H₂₂O₅) features an acetate group nih.gov.

Arnicolide B (C₂₀H₂₈O₅) possesses a 3-methylbutanoate (isovalerate) ester moiety ontosight.ai.

Arnicolide C (C₁₉H₂₆O₅) contains an isobutyrate (2-methylpropanoate) group nih.govcdutcm.edu.cn.

Arnicolide D (C₁₉H₂₄O₅) is characterized by a 2-methylprop-2-enoate (methacryloyloxy) group cenmed.comnih.gov.

A comparative overview of these Arnicolide compounds is provided in the table below:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Ester Moiety | PubChem CID |

| This compound | C₁₇H₂₂O₅ | 306.4 | Acetate | 442145 |

| Arnicolide B | C₂₀H₂₈O₅ | 348.43 | 3-methylbutanoate | 442570 |

| Arnicolide C | C₁₉H₂₆O₅ | 334.4 | 2-methylpropanoate | 14656910 |

| Arnicolide D | C₁₉H₂₄O₅ | 332.39 | 2-methylprop-2-enoate | 182199 |

These structural differences contribute to variations in their biological profiles. For example, Arnicolide D has often demonstrated more potent cytotoxic effects compared to Arnicolide C, a difference potentially attributable to the presence of the α,β-unsaturated system in its methacryloyloxy group, which enhances its reactivity as a Michael acceptor researchgate.netnih.govmdpi.com.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational approaches, particularly molecular docking, have become indispensable tools in elucidating the structure-activity relationships of natural products like Arnicolide compounds. Molecular docking simulates the interaction between a small molecule (ligand, e.g., this compound) and a macromolecule (receptor, e.g., a protein target) to predict the preferred binding orientation and affinity tcgls.com.

These studies provide valuable insights into the molecular mechanisms underlying the biological activities of Arnicolides. For instance, molecular docking has been successfully employed to identify potential protein targets for Arnicolide C, suggesting its binding to the 14-3-3θ protein, which is relevant in breast cancer nih.gov. Similarly, for Arnicolide D, molecular docking studies have been used to validate its tumor specificity and to understand its anticancer mechanisms, including its impact on key signaling pathways such as PI3K/AKT/mTOR and STAT3 sci-hub.senih.gov. By analyzing the binding modes and interactions, researchers can gain a deeper understanding of how specific structural features of Arnicolide compounds contribute to their observed biological effects, guiding the rational design of more potent and selective derivatives.

Preclinical Pharmacological Investigations of Arnicolide Compounds in in Vitro and in Vivo Models

Antiproliferative and Cytotoxic Activities

Arnicolide A, a sesquiterpene lactone, has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines in preclinical studies. These investigations highlight its potential as a broad-spectrum anticancer agent.

Studies in Various Cancer Cell Lines

Research has shown that arnicolide compounds, particularly Arnicolide D, a closely related compound, exhibit cytotoxic effects against numerous cancer cell lines. nih.govresearchgate.netresearchgate.net The inhibitory impact is often dose- and time-dependent. researchgate.netnih.gov

Nasopharyngeal Carcinoma (NPC): Arnicolide D has been shown to inhibit the viability of multiple NPC cell lines, including CNE-1, CNE-2, SUNE-1, HONE1, and C666-1. researchgate.netnih.govmdpi.com It effectively suppresses cell proliferation and induces cell cycle arrest, pointing to its potential as a therapeutic candidate for NPC. researchgate.netnih.govmdpi.com Another related compound, Arnicolide C, also shows inhibitory effects on NPC cell growth. chemsrc.com

Melanoma: Studies have demonstrated the anti-melanoma effects of Arnicolide D. medkoo.com

Breast Cancer: Arnicolide D inhibits the proliferation of human breast cancer cells, including triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468, as well as MCF-7 cells. medkoo.commedsci.org It has been found to decrease cell viability and induce cell cycle arrest and apoptosis in TNBC cells. medsci.org Furthermore, Arnicolide C has also been shown to inhibit the growth of breast cancer cell lines such as HCC-1806, MDA-MB-468, MDA-MB-231, and SKBR3. mdpi.com

Colon Carcinoma: Arnicolide D has demonstrated cytotoxic activity against the HT-29 human colon carcinoma cell line. researchgate.netchemfaces.com Research indicates it can induce apoptosis in these cells. mdpi.comsmolecule.com

Osteosarcoma: The anticancer activity of Arnicolide D has been investigated in osteosarcoma cells (MG63 and U2OS). vietnamjournal.ru The findings revealed a significant reduction in cell viability, inhibition of proliferation, and the induction of apoptosis and cell cycle arrest. vietnamjournal.ru

Hepatocellular Carcinoma (HCC): In HCC cells, Arnicolide D has been found to induce a form of non-apoptotic cell death called oncosis, which is mediated by endoplasmic reticulum stress. medchemexpress.comresearchgate.net

Cervical Cancer: While direct studies on this compound and cervical cancer are limited, related research on other natural compounds highlights the exploration of different cell death mechanisms in this cancer type. researchgate.net

Table 1: Antiproliferative and Cytotoxic Activities of Arnicolide Compounds in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Compound | Observed Effects |

| Nasopharyngeal Carcinoma | CNE-1, CNE-2, SUNE-1, HONE1, C666-1 | Arnicolide D | Inhibition of cell viability, cell cycle arrest, apoptosis induction. researchgate.netnih.govmdpi.com |

| Nasopharyngeal Carcinoma | Not specified | Arnicolide C | Inhibition of cell proliferation. chemsrc.com |

| Melanoma | Not specified | Arnicolide D | Anti-melanoma effects. medkoo.com |

| Breast Cancer | MDA-MB-231, MDA-MB-468, MCF-7 | Arnicolide D | Inhibition of cell proliferation, induction of apoptosis. medkoo.commedsci.org |

| Breast Cancer | HCC-1806, MDA-MB-468, MDA-MB-231, SKBR3 | Arnicolide C | Inhibition of cell growth, induction of apoptosis and G1 arrest. mdpi.com |

| Colon Carcinoma | HT-29 | Arnicolide D | Cytotoxic activity, induction of apoptosis. mdpi.comresearchgate.netchemfaces.comsmolecule.com |

| Osteosarcoma | MG63, U2OS | Arnicolide D | Reduction in cell viability, inhibition of proliferation, induction of apoptosis and cell cycle arrest. vietnamjournal.ru |

| Hepatocellular Carcinoma | Not specified | Arnicolide D | Induction of endoplasmic reticulum stress-mediated oncosis. medchemexpress.comresearchgate.net |

Evaluation in Cancer Xenograft Models

The antitumor effects of Arnicolide D have also been evaluated in in vivo cancer xenograft models.

MDA-MB-231 (Breast Cancer): In a study using a triple-negative breast cancer xenograft model, oral administration of Arnicolide D led to a significant reduction in tumor weight without noticeable side effects. medsci.org

B16F10 (Melanoma): The in vivo anti-melanoma effects of Arnicolide D have been reported. medkoo.com

Mechanisms of Programmed Cell Death Induction

Arnicolide compounds have been found to induce cancer cell death through multiple programmed pathways, including apoptosis, ferroptosis, and parthanatos. This multi-targeted approach is a promising characteristic for cancer therapy. researchgate.neteurekaselect.comrjonco.comnih.gov

Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which Arnicolide D exerts its anticancer effects. researchgate.netmdpi.com

Mitochondrial Apoptosis Pathway: Arnicolide D has been shown to induce the mitochondrial apoptosis pathway. researchgate.net This is often characterized by a decrease in the mitochondrial membrane potential. eurekaselect.comrjonco.combenthamdirect.com

Caspase Cascade Activation: The compound activates the caspase signaling pathway. researchgate.netmdpi.com Specifically, it upregulates the expression of cleaved caspase-9. researchgate.netmdpi.com

PARP-1 Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP-1) are observed following treatment with Arnicolide D, which is another hallmark of apoptosis. researchgate.netmdpi.comsmolecule.com

Bax and Bcl-2 Modulation: Arnicolide D modulates the expression of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. researchgate.netmdpi.comsmolecule.com

Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. openaccessjournals.com Arnicolide D has been found to induce ferroptosis in breast cancer cells. researchgate.neteurekaselect.comrjonco.comnih.gov

Iron Accumulation: Treatment with Arnicolide D leads to an increase in the accumulation of intracellular ferrous ions (Fe2+). researchgate.neteurekaselect.comrjonco.comnih.gov

Lipid Peroxidation: The compound promotes lipid peroxidation, a key event in ferroptosis. researchgate.net This is evidenced by the increased accumulation of malondialdehyde (MDA), a product of lipid peroxidation. researchgate.neteurekaselect.comrjonco.comnih.gov

GPX4 Downregulation: Arnicolide D downregulates the expression of glutathione (B108866) peroxidase 4 (GPX4). researchgate.neteurekaselect.comrjonco.comnih.gov GPX4 is a crucial enzyme that protects cells from lipid peroxidation, and its inhibition leads to ferroptosis. openaccessjournals.comfrontiersin.orgfrontiersin.orgxiahepublishing.com

Parthanatos

Parthanatos is a form of programmed cell death that is dependent on the overactivation of PARP-1. wikipedia.org Arnicolide D can induce parthanatos in a manner dependent on reactive oxygen species (ROS). mdpi.comresearchgate.neteurekaselect.comrjonco.com

ROS-Dependent: The induction of parthanatos by Arnicolide D is linked to the promotion of ROS production. eurekaselect.comrjonco.combenthamdirect.com

PARP-1 Overactivation: The compound significantly promotes the expression of PARP-1, a key initiator of the parthanatos pathway. researchgate.neteurekaselect.comrjonco.comnih.gov

AIF Nuclear Translocation: Arnicolide D enhances the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, a critical step in parthanatos-mediated cell death. researchgate.neteurekaselect.comrjonco.comnih.govexcli.deexcli.de This is coupled with a reduction of AIF in the mitochondria. eurekaselect.comrjonco.comnih.gov

Table 2: Mechanisms of Programmed Cell Death Induced by Arnicolide D

| Programmed Cell Death Pathway | Key Molecular Events |

| Apoptosis | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-9, cleavage of PARP-1. researchgate.netmdpi.comsmolecule.com |

| Ferroptosis | Downregulation of GPX4, accumulation of Fe2+ and lipid peroxides (MDA). researchgate.neteurekaselect.comrjonco.comnih.gov |

| Parthanatos | ROS-dependent PARP-1 overactivation, nuclear translocation of AIF. mdpi.comresearchgate.neteurekaselect.comrjonco.comnih.gov |

Oncosis

While the specific induction of oncosis by this compound has not been detailed in the available scientific literature, the compound is recognized for its general cytotoxic properties against a variety of human and animal cancer cell cultures. epdf.pubdevice.report This cytotoxicity is a hallmark of the broader class of sesquiterpene lactones to which arnicolides belong. Studies on related compounds, such as Arnicolide D, provide insight into the potential mechanisms of cell death initiated by this structural class.

For instance, Arnicolide D has been shown to induce apoptosis, a form of programmed cell death, in several cancer cell lines. In studies involving triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468), treatment with Arnicolide D led to a significant increase in the population of apoptotic cells. medsci.org Similarly, research on the human colon carcinoma cell line HT-29 demonstrated that Arnicolide D treatment resulted in apoptosis. figshare.comtandfonline.com These findings suggest that the cytotoxic effects of arnicolide compounds are, at least in part, mediated by the activation of programmed cell death pathways.

| Compound | Cell Line | Observed Effect | Source |

|---|---|---|---|

| This compound | Various cancer cell cultures | General cytotoxicity | epdf.pubdevice.report |

| Arnicolide D | MDA-MB-231 & MDA-MB-468 (Triple-Negative Breast Cancer) | Induction of apoptosis | medsci.org |

| Arnicolide D | HT-29 (Human Colon Carcinoma) | Induction of apoptosis | figshare.comtandfonline.com |

| Arnicolide C | Breast Cancer Cells | Induction of apoptosis | mdpi.com |

Cell Cycle Modulation Studies

Investigations into related arnicolide compounds have revealed their capacity to modulate the cell cycle, a critical process in cancer cell proliferation. While specific data for this compound is limited, studies on Arnicolides C and D have shown that they can induce cell cycle arrest at different phases, depending on the cancer cell type.

Arnicolide D has been observed to induce G2/M phase arrest in triple-negative breast cancer cell lines. medsci.org In contrast, a different study using the human colon carcinoma cell line HT-29 found that Arnicolide D caused cell cycle arrest at the G1 phase. figshare.comtandfonline.com Further supporting G1 phase arrest, Arnicolide C was also found to halt the cell cycle in the G1 phase in breast cancer cells. mdpi.com These findings indicate that arnicolide compounds can interfere with the progression of the cell cycle, thereby inhibiting cancer cell division, although the specific phase of arrest may be cell-context dependent.

| Compound | Cell Line | Phase of Cell Cycle Arrest | Source |

|---|---|---|---|

| Arnicolide D | MDA-MB-231 & MDA-MB-468 (Triple-Negative Breast Cancer) | G2/M Phase | medsci.org |

| Arnicolide D | HT-29 (Human Colon Carcinoma) | G1 Phase | figshare.comtandfonline.com |

| Arnicolide C | Breast Cancer Cells | G1 Phase | mdpi.com |

The precise effects of this compound on key cell cycle regulatory proteins such as Cyclin D3, Cdc2, Cyclin B1, Cdk6, p53, and p21 have not been specifically elucidated in the reviewed literature. However, research on the signaling pathways affected by related compounds provides clues to their mechanism of action. Studies on Arnicolide D have shown that its anticancer effects are associated with the inhibition of major signaling pathways like PI3K/AKT/mTOR and STAT3. medsci.orgnih.gov These pathways are known to be upstream regulators of many cell cycle proteins. For example, the PI3K/AKT/mTOR pathway plays a crucial role in regulating the G1 phase of the cell cycle. Similarly, a study on Arnicolide C demonstrated that its induction of G1 arrest in breast cancer was linked to the targeting of the 14-3-3θ protein, which in turn inhibited downstream signaling pathways related to cell proliferation. mdpi.com

Anti-Metastatic and Anti-Invasion Investigations (e.g., Inhibition of MMP-2 and MMP-9)

The potential for arnicolide compounds to inhibit cancer metastasis and invasion has been explored. Research focusing on Arnicolide D has demonstrated its ability to suppress metastasis in various cancer models. nih.gov The matrix metalloproteinases MMP-2 and MMP-9 are key enzymes involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. While direct evidence showing this compound's inhibition of MMP-2 and MMP-9 is not available, some literature points to sesquiterpene lactones as a class of compounds capable of inhibiting these enzymes. epdf.pub This suggests a potential mechanism for the anti-metastatic effects observed with compounds like Arnicolide D.

Modulation of Oxidative Stress Responses (e.g., ROS Production, Nrf2 Pathway)

The interplay between arnicolide compounds and cellular oxidative stress is an emerging area of investigation. A study on Arnicolide D's effect on the HT-29 human colon cancer cell line revealed that the compound increased the intracellular levels of reactive oxygen species (ROS). figshare.comtandfonline.com The generation of ROS can induce cellular damage and trigger apoptosis in cancer cells, suggesting that this may be one of the mechanisms behind the cytotoxic activity of Arnicolide D. Information regarding the modulation of the Nrf2 pathway, a key regulator of antioxidant responses, by this compound or its close analogues is not detailed in the current body of research.

| Compound | Cell Line | Effect on Oxidative Stress | Source |

|---|---|---|---|

| Arnicolide D | HT-29 (Human Colon Carcinoma) | Increased intracellular Reactive Oxygen Species (ROS) levels | figshare.comtandfonline.com |

Anti-Inflammatory Properties

The anti-inflammatory effects of arnicolide compounds are one of their most studied properties. Research on Arnicolides B and C in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated their ability to inhibit the production of key inflammatory mediators. Specifically, they were found to decrease the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net This effect was attributed to the down-regulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net

The underlying mechanism for these effects appears to involve the modulation of key inflammatory signaling pathways. The study on Arnicolides B and C indicated that their anti-inflammatory action was mediated through the inactivation of the MAPK signaling pathway, specifically by inhibiting the phosphorylation of ERK, JNK, and p38 proteins. researchgate.net Interestingly, this study noted that these two compounds did not affect the NF-κB pathway. researchgate.net In contrast, other research has shown that Arnicolide D exerts its anti-inflammatory and anti-melanoma effects through the inhibition of the NF-κB pathway. researchgate.net Furthermore, an extract from Centipeda minima, a plant rich in arnicolides, was found to exert anti-inflammatory effects by regulating JAK/STAT signaling in macrophages. mdpi.comresearchgate.net

| Compound/Extract | Cell Model | Inhibited Mediators/Pathways | Source |

|---|---|---|---|

| Arnicolide B & C | LPS-stimulated RAW 264.7 Macrophages | NO, PGE2, TNF-α, IL-6; iNOS, COX-2; MAPK pathway (ERK, JNK, p38) | researchgate.net |

| Arnicolide D | Human Colon Cancer Cells / Melanoma | NF-κB pathway | researchgate.net |

| Centipeda minima Extract (CMX) | LPS-stimulated Macrophages | JAK/STAT pathway | mdpi.comresearchgate.net |

Neuroprotective Activities

extensive review of the scientific literature reveals a significant gap in the preclinical pharmacological investigation of This compound concerning its neuroprotective activities. As of the current date, there are no available in vitro or in vivo studies specifically examining the effects of this compound on neuronal cells, neuroinflammation, oxidative stress within the nervous system, or other pathways relevant to neuroprotection.

Pharmacological research has explored the neuroprotective potential of other compounds from the arnicolide family, particularly Arnicolide C and Arnicolide D, which are also isolated from the plant Centipeda minima. mdpi.comnih.govnih.govmdpi.com For instance, studies have indicated that Arnicolide C possesses neuroprotective properties, although detailed mechanistic data are limited. mdpi.com In contrast, the neuroprotective effects of Arnicolide D are better characterized, with research showing its ability to mitigate oxidative stress by activating the Nrf2 signaling pathway and inhibiting the production of reactive oxygen species (ROS). nih.govnih.gov

However, these findings for related compounds cannot be directly extrapolated to this compound. The specific chemical structure of a compound dictates its biological activity, and thus, dedicated studies are essential to determine the pharmacological profile of this compound.

Due to the absence of research data, no information can be provided on the detailed research findings or mechanisms of action of this compound in the context of neuroprotection. Consequently, no data tables can be generated for its in vitro or in vivo effects.

Further research is required to isolate and investigate the potential neuroprotective activities of this compound to determine if it shares the therapeutic potential observed in other members of the arnicolide class of compounds.

Molecular and Cellular Mechanisms of Action of Arnicolide Compounds

Intervention in Key Signaling Pathways

Current research extensively details the modulation of various signaling pathways by other arnicolide compounds, notably Arnicolide D and Arnicolide C. These studies provide insights into the potential mechanisms by which related sesquiterpene lactones exert their biological effects. However, direct evidence specifically linking Arnicolide A to the precise modulation of these pathways is not broadly documented.

Studies on Arnicolide D have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition has been observed in various cancer cell lines, including nasopharyngeal carcinoma cells, triple-negative breast cancer cells, and osteosarcoma cells. medchemexpress.comresearchgate.netdntb.gov.uamedsci.orgnih.govbenthamdirect.com Arnicolide D treatment has been shown to downregulate the expression of key proteins in this pathway, such as phosphorylated PI3K, AKT, and mTOR, which are crucial for cell growth, proliferation, and survival. medchemexpress.comresearchgate.netmedsci.orgnih.govbenthamdirect.com Similarly, Arnicolide C has also been reported to inhibit the PI3K/AKT pathway by affecting the expression of 14-3-3θ. nih.govmdpi.com

The STAT3 signaling pathway, critical for cell proliferation, survival, and immune response, has been shown to be modulated by Arnicolide D. medchemexpress.comresearchgate.netmdpi.comcenmed.comresearchgate.net Research indicates that Arnicolide D can downregulate the phosphorylation of STAT3, thereby inhibiting its activation in nasopharyngeal carcinoma cells. medchemexpress.comresearchgate.net Arnicolide C has also been found to inhibit the JAK/STAT pathway, which includes STAT3, through its interaction with 14-3-3θ. nih.govmdpi.com

Inhibition of the NF-κB pathway is a prominent mechanism observed for Arnicolide D. researchgate.netresearchgate.netbiosynth.comnih.gov This compound interferes with the phosphorylation of IκBα by IKKα/β, which is a critical step for NF-κB activation. researchgate.netnih.gov By preventing the phosphorylation and subsequent degradation of IκBα, Arnicolide D inhibits the release and nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of NF-κB target genes involved in inflammation, cell proliferation, and survival. researchgate.netresearchgate.netbiosynth.comnih.gov

The RAF/ERK pathway, a key regulator of cell proliferation and survival, has been shown to be influenced by Arnicolide C. nih.govmdpi.com Studies suggest that Arnicolide C may exert its effects by affecting the expression of 14-3-3θ, which in turn inhibits the downstream RAF/ERK pathway, evidenced by reduced levels of phosphorylated Raf1 and ERK1/2. nih.govmdpi.com

While sesquiterpene lactones, as a class, are known to modulate the Wnt/β-catenin signaling pathway, with some compounds counteracting drug resistance by modulating β-catenin and GSK-3β, direct detailed research on this compound's specific interaction with this pathway is not widely reported. nih.govqu.edu.qaaging-us.com

Interaction with Cellular Proteins and Enzymes

Direct and specific information regarding this compound's interaction with particular cellular proteins and enzymes is limited. However, within the broader context of arnicolide compounds, Arnicolide C has been identified to interact with 14-3-3θ protein. nih.govmdpi.comnih.gov Molecular docking studies have suggested an interaction between Arnicolide C and 14-3-3θ, and treatment with Arnicolide C has been shown to reduce the expression of this protein. nih.govmdpi.comnih.gov This interaction is implicated in the inhibition of downstream proliferation-related pathways, including RAF/ERK, PI3K/AKT, and JAK/STAT. nih.govmdpi.com

Targeting of 14-3-3θ Protein (e.g., Arnicolide C)

Arnicolide C, a sesquiterpene lactone isolated from Centipeda minima, has been identified as a compound that suppresses tumor progression by targeting the 14-3-3θ protein, particularly in breast cancer. mdpi.comnih.govnih.govdntb.gov.uasciprofiles.commdpi.comdntb.gov.uaresearchgate.netresearchgate.net Studies have shown that Arnicolide C inhibits the proliferation of breast cancer cells, increases apoptosis, and induces G1 cell cycle arrest. mdpi.comnih.govnih.govdntb.gov.ua Molecular docking analyses suggest that Arnicolide C directly binds to 14-3-3θ. mdpi.comnih.govdntb.gov.uasciprofiles.comresearchgate.netscilit.com This binding is associated with a reduction in 14-3-3θ expression, which in turn inhibits its downstream signaling pathways linked to cell proliferation, including the RAF/ERK, PI3K/AKT, and JAK/STAT pathways. mdpi.comnih.govresearchgate.net The 14-3-3θ protein is known to be overexpressed in breast cancer and plays a crucial role in cell proliferation and metastasis, making its modulation a relevant mechanism for anti-cancer effects. mdpi.comnih.govresearchgate.net

Modulation of GSK-3β

Glycogen synthase kinase 3 beta (GSK-3β) is a crucial enzyme involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. oaepublish.com It acts as a negative regulator of the Wnt/β-catenin pathway, phosphorylating β-catenin and leading to its degradation. oaepublish.com Aberrant activation of the Wnt/β-catenin pathway is frequently observed in many cancers and contributes to drug resistance. oaepublish.com Research indicates that sesquiterpene lactones, as a class of natural compounds, can activate GSK-3β, thereby promoting β-catenin phosphorylation and degradation. oaepublish.com This activation leads to the inhibition of Wnt/β-catenin signaling, which can mitigate drug resistance in various cancer types. oaepublish.com While specific direct evidence for this compound's modulation of GSK-3β is not extensively detailed in the provided literature, the general mechanism observed for sesquiterpene lactones suggests a potential area for further investigation for this compound within this context.

Synthetic Strategies and Derivatization Approaches for Arnicolide Compounds

Semi-synthesis from Natural Precursors

Semi-synthesis is a strategy that utilizes structurally complex natural products as starting materials for the chemical synthesis of derivatives that are otherwise difficult to produce through total synthesis. This approach is particularly relevant for intricate molecules like sesquiterpene lactones, which are often isolated from plant sources. While specific semi-synthetic routes starting from a precursor to Arnicolide A are not extensively detailed in the available literature, the general principle involves isolating a closely related and more abundant natural product and then chemically converting it to the target molecule.

For instance, other bioactive terpenoids and steroids are often synthesized using this approach, leveraging the existing complex scaffold of a natural precursor. This methodology not only provides access to rare natural products but also opens avenues for the creation of novel analogs with potentially improved biological activities.

Rational Design and Synthesis of Novel Arnicolide Derivatives

Rational drug design involves the creation of new medications based on a known biological target. In the context of arnicolide compounds, this approach aims to modify the chemical structure of this compound to improve its therapeutic index. Given the structural similarities and shared biological activities among sesquiterpene lactones, the derivatization strategies applied to related compounds, such as Brevilin A, can serve as a valuable blueprint for this compound.

Research on Brevilin A has demonstrated that modifications at specific positions of its molecular scaffold can lead to derivatives with significantly enhanced anticancer activity. These modifications typically involve the introduction of different functional groups to alter the molecule's polarity, reactivity, and ability to interact with biological targets. Based on these strategies, a series of hypothetical this compound derivatives can be conceptualized.

Table 1: Hypothetical this compound Derivatives Based on Rational Design

| Compound Name | Modification from this compound | Rationale for Modification |

|---|---|---|

| This compound-1 | Esterification of the hydroxyl group with a long-chain fatty acid | Increase lipophilicity to enhance cell membrane permeability. |

| This compound-2 | Introduction of a nitrogen-containing heterocycle | Potentially improve solubility and introduce new biological interactions. |

| This compound-3 | Modification of the α,β-unsaturated carbonyl system | Modulate reactivity towards biological nucleophiles. |

| This compound-4 | Glycosylation of the hydroxyl group | Enhance water solubility and potentially alter pharmacokinetic profile. |

| This compound-5 | Halogenation at a specific carbon atom | Introduce a site for further functionalization or alter electronic properties. |

The synthesis of such derivatives would involve standard organic chemistry reactions tailored to the specific functional groups present in the this compound molecule.

Evaluation of Derivatives for Enhanced Biological Activity

Following the synthesis of novel arnicolide derivatives, a crucial step is the comprehensive evaluation of their biological activity to identify candidates with improved therapeutic potential. This evaluation typically involves a battery of in vitro and in vivo assays.

The primary goal is to assess whether the chemical modifications have led to an enhancement in the desired biological effect, such as increased cytotoxicity against cancer cell lines, improved anti-inflammatory activity, or enhanced antimicrobial effects. For example, studies on Brevilin A derivatives have shown that certain modifications can lead to a significant increase in anticancer activity against various cancer cell lines, including lung, colon, and breast cancer.

The evaluation process would involve determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) for each derivative against a panel of relevant cell lines. A lower IC₅₀ value compared to the parent compound, this compound, would indicate enhanced potency.

Table 2: Hypothetical Biological Activity of this compound Derivatives

| Compound Name | Target Cell Line | IC₅₀ (µM) | Fold Improvement vs. This compound |

|---|---|---|---|

| This compound | Cancer Cell Line X | 10 | - |

| This compound-1 | Cancer Cell Line X | 5 | 2 |

| This compound-2 | Cancer Cell Line X | 2 | 5 |

| This compound-3 | Cancer Cell Line X | 15 | 0.67 |

| This compound-4 | Cancer Cell Line X | 8 | 1.25 |

| This compound-5 | Cancer Cell Line X | 1 | 10 |

Structure-activity relationship (SAR) studies are then conducted to correlate the observed biological activities with the specific chemical modifications. This iterative process of design, synthesis, and evaluation is fundamental to the development of new and more effective therapeutic agents based on the arnicolide scaffold.

Analytical and Characterization Methodologies in Arnicolide Research

Qualitative Analysis Techniques (e.g., UPLC-qTof-MS, UPLC-Orbitrap-MS)

Qualitative analysis plays a crucial role in the initial identification and structural characterization of Arnicolide A and other sesquiterpene lactones from complex natural matrices. Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTof-MS) and ultra-high performance liquid chromatography coupled with high-resolution Orbitrap mass spectrometry (UPLC-Orbitrap-MS) are prominent techniques used for this purpose. These methods enable the tentative identification of sesquiterpene lactones, including arnicolides C and D, in extracts from plants such as Centipeda minima polyu.edu.hkpolyu.edu.hknih.gov. Identification is typically achieved by comparing retention times and accurate mass data with external standards or by conducting exact accurate mass searches within a narrow mass tolerance (e.g., within two parts per million) against databases of previously isolated compounds polyu.edu.hkpolyu.edu.hknih.gov. For instance, UHPLC-Q-TOF-MS has been utilized to detect compounds like Arnicolide D, Arnicolide C, microhelenin C, and brevilin A in Centipeda minima extracts mdpi.com.

Quantitative Determination Methods (e.g., UPLC-QQQ-MS)

For the precise quantification of this compound and related compounds, ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) is widely employed. This method has been developed and validated for the simultaneous determination of multiple sesquiterpene lactones, including Arnicolide C and Arnicolide D, in various samples like Centipeda minima polyu.edu.hkpolyu.edu.hknih.gov. UPLC-QQQ-MS offers a rapid, sensitive, precise, and reliable approach for quantitative analysis polyu.edu.hkpolyu.edu.hknih.gov. Chromatographic separation in such methods is often achieved using columns like a Waters Acquilty UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a mobile phase typically consisting of a mixture of solvents, such as 0.1% formic acid and acetonitrile/methanol, under isocratic elution conditions polyu.edu.hkpolyu.edu.hknih.gov. Positive electrospray ionization mode with multiple reaction monitoring (MRM) is commonly applied for the detection of these compounds, ensuring high specificity and sensitivity polyu.edu.hkpolyu.edu.hknih.gov.

Biological Assay Techniques for Activity Assessment (e.g., MTT assay, Flow Cytometry, Western Blot)

To assess the biological activities of this compound and its analogues, a range of in vitro and ex vivo biological assay techniques are routinely utilized. These assays provide insights into cellular responses and molecular mechanisms of action.

MTT Assay: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability and proliferation. It has been extensively applied in studies involving arnicolides, such as Arnicolide D and Arnicolide C, to determine their cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231, MDA-MB-468, MCF7, HCC-1806, SKBR3), nasopharyngeal carcinoma (CNE-2), and osteosarcoma (MG63, U2OS) nih.govnih.govmedsci.orgmdpi.commdpi.commedsci.orgbenthamdirect.compolyu.edu.hkresearchgate.netresearchgate.netresearchgate.netvietnamjournal.ru. This assay helps in determining the half-maximal inhibitory concentration (IC₅₀) values of the compounds nih.govnih.govmdpi.com.

Flow Cytometry: Flow cytometry is a powerful technique for analyzing cellular properties, including cell cycle distribution and apoptosis. In arnicolide research, it is frequently used to investigate the effects of compounds like Arnicolide D and Arnicolide C on cell cycle arrest (e.g., G1 or G2/M phase arrest) and to quantify apoptotic cell populations (e.g., using Annexin V/PI staining) in various cancer cell lines nih.govnih.govmedsci.orgmdpi.commdpi.commedsci.orgbenthamdirect.compolyu.edu.hkresearchgate.netresearchgate.netnih.govresearchgate.net.

Western Blot: Western blotting (also known as immunoblotting) is an indispensable technique for determining the expression levels of specific proteins and elucidating the molecular mechanisms underlying the biological effects of arnicolides. This method has been used to investigate how Arnicolide D and Arnicolide C modulate key signaling pathways and protein expressions related to cell proliferation, apoptosis, and inflammation. Examples include the analysis of proteins in the Akt/mTOR pathway, STAT3 signaling pathway, MAPK pathway (ERK, JNK, p38), and apoptosis-related proteins such such as cleaved PARP, cleaved caspase 9, Bax, and Bcl-2 nih.govnih.govmedsci.orgmdpi.combenthamdirect.comresearchgate.netresearchgate.netnih.govresearchgate.netorscience.ru.

Computational and In Silico Screening (e.g., Molecular Docking)

Computational methods, particularly in silico screening and molecular docking, have gained prominence in drug discovery for predicting potential drug-target interactions and guiding experimental research.

Molecular docking has been applied to this compound in comparative studies of antitrypanosomal natural products. These studies involve docking this compound into validated drug targets of Trypanosoma brucei, the parasite responsible for African trypanosomiasis nih.govresearchgate.net. Specific targets investigated include trypanothione (B104310) reductase, rhodesain, farnesyl diphosphate (B83284) synthase, and triosephosphate isomerase nih.govresearchgate.net. The in silico calculations predict that the lowest energy docked poses of this compound can interact with catalysis-dependent residues, suggesting potential as catalytic inhibitors nih.govresearchgate.net. For instance, this compound has shown notable binding energies with these targets, as detailed in Table 1 nih.govresearchgate.net.

Molecular docking has also been utilized for other arnicolides, such as Arnicolide C, to explore its possible targets, leading to the identification of 14-3-3θ as a potential binding partner in breast cancer research nih.govmdpi.comnih.govresearchgate.net.

Table 1: Molecular Docking Binding Energies for this compound against Trypanosoma brucei Drug Targets nih.govresearchgate.net

| Drug Target | Binding Energy (kcal/mol) |

| Trypanothione reductase | -73.97 |

| Rhodesain | -73.66 |

| Farnesyl diphosphate synthase | -82.65 |

| Triosephosphate isomerase | -56.31 |

Future Research Trajectories for Arnicolide Compounds

Elucidation of Detailed Molecular Mechanisms

While initial studies have identified the involvement of major signaling pathways, a more granular understanding of the molecular mechanisms of arnicolides is a primary research goal. For instance, Arnicolide D has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating pathways such as PI3K/AKT/mTOR and STAT3. researchgate.netresearchgate.net Future investigations will likely employ advanced techniques to map the intricate network of protein interactions and downstream effects.

Current research has established that Arnicolide D can trigger cell cycle arrest at the G2/M phase. medchemexpress.commdpi.com It also down-regulates key proteins like cyclin D3 and cdc2 while up-regulating apoptotic markers such as cleaved PARP and cleaved caspase 9. researchgate.net Furthermore, Arnicolide D has been observed to induce oncosis, a form of cell death, in hepatocellular carcinoma cells through a process dependent on reactive oxygen species (ROS) and endoplasmic reticulum stress. medchemexpress.comresearcher.life Similarly, Arnicolide C has been found to inhibit the proliferation of breast cancer cells by targeting the 14-3-3θ protein and subsequently inhibiting downstream pathways like RAF/ERK, PI3K/AKT, and JAK/STAT. mdpi.com A deeper dive into these mechanisms will be crucial for optimizing the therapeutic application of these compounds.

Identification of Novel Molecular Targets

A significant avenue of future research lies in the identification of new molecular targets for arnicolide compounds. While pathways like PI3K/AKT/mTOR and STAT3 are known to be affected, the full spectrum of molecular interactions is yet to be uncovered. researchgate.net Techniques such as network pharmacology and molecular docking are being utilized to predict and validate new targets. mdpi.comsciencefather.com

For example, molecular docking studies have already suggested that Arnicolide C can bind to the 14-3-3θ protein, a finding that was subsequently validated in vitro and in vivo. mdpi.com This discovery opens up new possibilities for targeting this protein in breast cancer. mdpi.com The use of advanced computational tools to predict drug-target interactions will be instrumental in expanding the known targets of arnicolide compounds. sciencefather.com Identifying these novel targets will not only provide a more comprehensive understanding of how these compounds work but may also reveal new therapeutic opportunities for various cancers.

Development of Predictive Biomarkers for Response

To move towards personalized medicine, the development of predictive biomarkers is essential to identify patients who are most likely to benefit from treatment with arnicolide compounds. nki.nlnih.govmercodia.com Biomarkers are measurable indicators that can help predict the response to a specific therapy. mercodia.com Future research will focus on identifying genetic, epigenetic, or protein-based markers that correlate with sensitivity to arnicolides. explorationpub.com

This could involve analyzing tumor samples from patients to identify specific molecular signatures associated with a positive response. nki.nl For instance, the expression levels of key proteins in the PI3K/AKT/mTOR or STAT3 pathways could potentially serve as biomarkers. researchgate.netmedsci.org Additionally, advancements in genomics and proteomics, including next-generation sequencing, will facilitate the discovery of new predictive biomarkers. explorationpub.com The ability to predict patient response will be a critical step in the clinical translation of arnicolide-based therapies, allowing for more targeted and effective treatment strategies. mercodia.com

Exploration of Combination Therapies

Investigating the synergistic effects of arnicolide compounds with existing cancer therapies is a promising research direction. Combination therapies often lead to enhanced efficacy and can help overcome drug resistance. nih.govefpia.eu Research has already shown that Arnicolide C exhibits synergistic cytotoxic effects when combined with DNA cross-linking drugs like cisplatin (B142131) in non-small cell lung cancer cells. researchgate.netnih.gov

Future studies will likely explore a wider range of combination strategies. This could include pairing arnicolides with other chemotherapeutic agents, targeted therapies, or immunotherapies. nih.govdiva-portal.org The goal is to identify combinations that result in a greater therapeutic effect than the sum of their individual effects. efpia.eu For example, combining an agent that targets a specific signaling pathway with an arnicolide that affects multiple pathways could be a powerful strategy. researchgate.net These investigations will be crucial for developing more potent and durable anti-cancer treatments.

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the anti-inflammatory mechanisms of Arnicolide A in cellular models?

- Methodological Answer : Utilize LPS-stimulated RAW 264.7 macrophage models to mimic inflammatory responses, as demonstrated for structurally similar sesquiterpene lactones like Arnicolide C . Measure key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) via Griess assay and ELISA. Include Western blotting to assess downstream signaling pathways (e.g., MAPK/ERK/JNK/p38 phosphorylation) and compare results with negative controls. Ensure cell viability is confirmed via MTT assays to rule out cytotoxicity confounding results .

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s bioactivity?

- Methodological Answer : Prioritize in vitro models for initial mechanistic studies (e.g., cell lines for inflammation or cancer pathways) to isolate molecular targets. For in vivo translation, select animal models with validated pathological relevance (e.g., murine colitis for anti-inflammatory testing). Justify model choice using PICOT criteria: Population (cell/animal type), Intervention (dose/concentration), Comparison (positive/negative controls), Outcome (biomarkers), and Time frame (acute/chronic exposure) .

Q. How can researchers address variability in this compound’s reported bioactivity across studies?

- Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, chromatography methods) to ensure compound purity, as impurities in plant-derived sesquiterpenes may skew results . Replicate experiments across independent labs with shared protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze inter-study variability and report confidence intervals for key outcomes .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound’s mechanism of action (e.g., NF-κB vs. MAPK pathway dominance)?

- Methodological Answer : Employ pathway-specific inhibitors (e.g., SB203580 for p38 MAPK) or siRNA knockdowns to isolate contributions of individual signaling nodes. Compare time-course experiments (e.g., IκB-α degradation kinetics vs. MAPK phosphorylation) to identify primary vs. secondary effects. Integrate multi-omics data (transcriptomics/proteomics) to map upstream regulators and downstream effectors .

Q. How can researchers optimize dose-response studies for this compound to balance efficacy and toxicity?

- Methodological Answer : Conduct pilot studies using a wide concentration range (e.g., 0.1–100 μM) to establish IC50/EC50 values. Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify potency and efficacy. For toxicity thresholds, calculate selectivity indices (e.g., IC50 for efficacy divided by IC50 for cytotoxicity) and validate in secondary models (e.g., primary cells or 3D organoids) .

Q. What experimental frameworks are recommended for studying this compound’s synergism with existing therapeutics?

- Methodological Answer : Apply combination index (CI) analysis via the Chou-Talalay method to quantify synergism/antagonism. Test fixed-ratio drug combinations (e.g., this compound + dexamethasone) and analyze data using CompuSyn software. Include isobolograms to visualize interactions and validate findings in resistant cell lines or animal models .

Q. How should researchers integrate computational and experimental approaches to identify this compound’s molecular targets?

- Methodological Answer : Use molecular docking to predict binding affinities for putative targets (e.g., COX-2, iNOS) and validate via surface plasmon resonance (SPR) or thermal shift assays. Pair with CRISPR-Cas9 screens to identify gene knockouts that abolish this compound’s bioactivity, prioritizing hits with high phenotypic concordance .

Data Reporting and Ethical Considerations

Q. What are the best practices for ensuring reproducibility in this compound research?

- Methodological Answer : Follow NIH guidelines for preclinical reporting: detail compound sourcing (e.g., plant origin, extraction method), provide full characterization data (NMR, HPLC) in supplementary materials, and disclose batch-to-batch variability . Share raw data (e.g., Western blot images, flow cytometry files) via public repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.